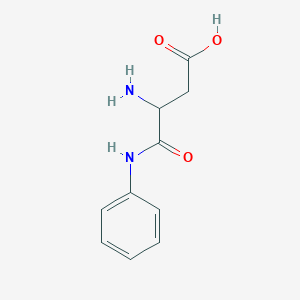

3-amino-N-phenyl-succinamic acid

Description

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-amino-4-anilino-4-oxobutanoic acid |

InChI |

InChI=1S/C10H12N2O3/c11-8(6-9(13)14)10(15)12-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,15)(H,13,14) |

InChI Key |

ZHMXJJSFAWDVAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-amino-N-phenyl-succinamic acid: Structure, Properties, and Synthesis

Introduction

3-amino-N-phenyl-succinamic acid is a fascinating, yet not widely documented, organic compound that holds potential as a building block in medicinal chemistry and materials science. Its structure combines the key features of an amino acid and an N-aryl amide, suggesting a rich chemical landscape for derivatization and application. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route based on established chemical principles, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 3-amino-4-oxo-4-(phenylamino)butanoic acid . The name "3-amino-N-phenyl-succinamic acid" is a semi-systematic name that clearly indicates its derivation from succinic acid. Succinamic acid is the monoamide of succinic acid. The "N-phenyl" indicates a phenyl group attached to the amide nitrogen, and "3-amino" specifies the position of the amino group on the succinic acid backbone.

Caption: Chemical structure of 3-amino-N-phenyl-succinamic acid.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.22 g/mol |

| Appearance | Likely a colorless or white crystalline solid.[1] |

| Solubility | Expected to be soluble in polar organic solvents and aqueous acidic solutions. Its amphoteric nature, due to the presence of both an acidic carboxyl group and a basic amino group, suggests it may exhibit zwitterionic character and have some water solubility. |

| Melting Point | Expected to be a relatively high melting solid, likely decomposing at the melting point, which is characteristic of amino acids.[1] |

| pKa | The carboxylic acid group is expected to have a pKa around 4-5, while the conjugate acid of the amino group will have a pKa around 9-10. |

Proposed Synthesis Protocol

A plausible synthetic route to 3-amino-N-phenyl-succinamic acid can be designed starting from L-aspartic acid, which provides the necessary stereochemistry and functional groups. The synthesis of a related compound, α-amino-N-phenylsuccinimide, from L-aspartic acid has been described and serves as a basis for this proposed protocol.[2][3] The key challenge is to selectively form the amide bond with aniline at one of the carboxylic acid groups of aspartic acid while the amino group is protected.

Rationale for the Synthetic Strategy

-

Amino Group Protection: The amino group of the starting material, L-aspartic acid, is nucleophilic and would interfere with the desired amidation reaction. Therefore, it must be protected. The tert-butyloxycarbonyl (Boc) group is a suitable choice as it is stable under the conditions of amide bond formation and can be removed under mild acidic conditions without affecting the newly formed amide bond.[3]

-

Carboxylic Acid Activation and Amidation: To form the amide bond with aniline, one of the carboxylic acid groups of the Boc-protected aspartic acid needs to be activated. Formation of an anhydride is a common method for this activation. Subsequent reaction with aniline will yield the desired N-phenylsuccinamic acid derivative.

-

Deprotection: The final step is the removal of the Boc protecting group to yield the target molecule, 3-amino-N-phenyl-succinamic acid.

Step-by-Step Experimental Workflow

Caption: Workflow for the proposed synthesis of 3-amino-N-phenyl-succinamic acid.

Step 1: Protection of L-Aspartic Acid

-

Protocol: L-aspartic acid is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base (e.g., sodium bicarbonate) in a mixed solvent system (e.g., dioxane/water).

-

Rationale: This step yields N-Boc-L-aspartic acid. The Boc group protects the amino functionality from participating in subsequent reactions.

Step 2: Anhydride Formation

-

Protocol: N-Boc-L-aspartic acid is treated with a dehydrating agent, such as acetic anhydride, with gentle heating.

-

Rationale: This forms the cyclic N-Boc-L-aspartic anhydride. This anhydride is a reactive intermediate that will readily undergo nucleophilic attack by aniline.

Step 3: Reaction with Aniline

-

Protocol: The N-Boc-L-aspartic anhydride is dissolved in a suitable aprotic solvent (e.g., toluene or THF) and treated with aniline. The reaction is typically carried out at room temperature.

-

Rationale: Aniline acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This ring-opening reaction results in the formation of a mixture of α- and β-amide isomers of Boc-protected 3-amino-N-phenyl-succinamic acid. The desired β-isomer can be separated by chromatography. A similar reaction of an anhydride with aniline has been reported for the synthesis of N-phenylsuccinamic acid.[4][5]

Step 4: Deprotection

-

Protocol: The purified Boc-protected 3-amino-N-phenyl-succinamic acid is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), at room temperature.

-

Rationale: The acidic conditions cleave the Boc protecting group, liberating the free amino group and yielding the final product, 3-amino-N-phenyl-succinamic acid.

Potential Applications and Future Research Directions

While specific applications for 3-amino-N-phenyl-succinamic acid have not been reported, its structural motifs suggest several areas of potential interest for researchers.

-

Medicinal Chemistry: N-aryl amino acids are recognized as important building blocks in the synthesis of nitrogen-containing heterocycles with diverse biological activities.[5] The title compound could serve as a scaffold for the development of novel therapeutic agents. For instance, related succinimide structures have shown anticonvulsant activity.[6]

-

Drug Development: The presence of both a primary amine and a carboxylic acid allows for straightforward derivatization, making it a versatile starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

-

Polymer Science: The bifunctional nature of this molecule could be exploited in the synthesis of novel polyamides or other polymers with unique properties.

Further research is warranted to explore the biological activities of this compound and its derivatives. Investigations into its potential as an enzyme inhibitor, a ligand for receptors, or as a monomer in polymer synthesis could unveil valuable applications.

Conclusion

3-amino-N-phenyl-succinamic acid represents a molecule of significant interest at the intersection of amino acid and amide chemistry. While not a commonly available compound, its synthesis is achievable through established synthetic methodologies. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic pathway, offering a starting point for researchers and drug development professionals to explore its potential in various scientific disciplines.

References

-

ChemSrc. Phenylsuccinic acid | CAS#:635-51-8. [Link]

-

IUPAC. Nomenclature and Symbolism for Amino Acids and Peptides. [Link]

-

PubMed. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. [Link]

-

PrepChem. Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). [Link]

-

Merck Index. Succinanilic Acid. [Link]

-

National Center for Biotechnology Information. N-Phenylsuccinamic acid. [Link]

-

Synthesis. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. [Link]

-

European Journal of Pharmaceutical and Medical Research. SYNTHESIS AND CHARACTERIZATION OF α-AMINO-N-PHENYL SUCCINIMIDE AS PRECURSOR FOR CORRESPONDING THIONIMIDES. [Link]

-

PubChem. 3-Aminomethyl-phenylacetic acid. [Link]

-

ResearchGate. SYNTHESIS AND CHARACTERIZATION OF -AMINO-N-PHENYL SUCCINIMIDE AS PRECURSOR FOR CORRESPONDING THIONIMIDES. [Link]

-

Shaanxi Bloom Tech Co., Ltd. 3-Amino-3-phenylpropionic Acid CAS 614-19-7. [Link]

-

Chemistry LibreTexts. 18.2: Properties of Amino Acids. [Link]

Sources

Technical Guide: Physical Properties & Characterization of N-Phenyl Succinamic Acids

The following technical guide details the physical properties, synthesis, and characterization of N-phenyl substituted succinamic acids. It is structured for researchers requiring actionable data and validated protocols.[1]

Executive Summary

N-phenyl substituted succinamic acids (anilic acids) represent a critical scaffold in organic synthesis, serving as the immediate precursors to N-phenylsuccinimides —a class of potent anticonvulsant agents (e.g., Phensuximide).[1][2] Beyond medicinal chemistry, these compounds are subjects of intense study in crystal engineering due to their ability to form robust hydrogen-bonded supramolecular networks.[1][2]

This guide provides a definitive reference for the physicochemical behavior of the core scaffold (HOOC-CH2-CH2-CO-NH-Ar), distinguishing it from its cyclic imide derivatives and Friedel-Crafts isomers.[1][2][3]

Structural Framework & Synthesis Pathway[4]

The Core Scaffold

Unlike N-phenylsuccinimides (cyclic), N-phenylsuccinamic acids possess an acyclic, flexible structure containing both a carboxylic acid and a secondary amide.[2][3] This duality creates a unique intramolecular vs. intermolecular hydrogen bonding landscape.[1]

Chemical Formula:

Synthesis Mechanism

The synthesis is a nucleophilic acyl substitution where the aniline nitrogen attacks the carbonyl carbon of succinic anhydride.[1] This reaction is generally exothermic and self-driving due to the relief of ring strain in the anhydride.[1][2]

Physicochemical Characterization

Melting Point & Thermal Behavior

The melting point (MP) of N-phenylsuccinamic acids is significantly higher than their constituent anilines or succinic anhydride, driven by strong intermolecular hydrogen bonding (COOH dimer formation and Amide N-H[3]···O interactions).

| Compound | Substituent (R) | Melting Point (°C) | Observation |

| N-phenylsuccinamic acid | -H | 150°C | Sharp melting point; decomposes upon prolonged heating.[1][2] |

| N-(4-methylphenyl)... | -CH₃ (para) | ~180°C | Increased lattice stability due to packing efficiency.[1][2][3] |

| N-(4-chlorophenyl)... | -Cl (para) | > 155°C | Halogen bonding contributes to lattice energy.[1][2][3] |

| N-(4-nitrophenyl)... | -NO₂ (para) | High (>180°C) | Strong dipole interactions elevate MP significantly.[1][2][3] |

Note: Heating these acids above their melting points often induces cyclization to the corresponding succinimide with the loss of water.[1][2]

Solubility Profile

-

High Solubility: Ethanol, Methanol, DMSO, DMF, Aqueous Base (NaOH/KOH/NaHCO₃).[1][2]

-

Moderate/Low Solubility: Diethyl ether, Acetone (cold).[1][2]

Acid-Base Properties (pKa)

The carboxylic acid group typically exhibits a pKa in the range of 4.5 – 4.8 .[1][2]

-

Substituent Effects: The amide linkage acts as a spacer.[1][2] Therefore, electronic effects from the phenyl ring (Hammett

values) have a dampened effect on the carboxylic acid pKa compared to benzoic acids.[1][2]

Spectroscopic Signatures

Identification relies on distinguishing the "open" acid form from the "closed" imide form.[1]

Infrared Spectroscopy (FT-IR)

The presence of both Amide and Carboxylic Acid bands is diagnostic.[1][2]

| Vibration Mode | Frequency ( | Diagnostic Feature |

| O-H Stretch | 3300 – 2500 | Broad, characteristic of carboxylic acid dimers.[1][2][3] |

| N-H Stretch | 3350 – 3250 | Sharp band (Amide).[1][2] Absent in succinimides. |

| C=O[1][2] (Acid) | 1730 – 1700 | Typical acid carbonyl. |

| C=O[1][2] (Amide I) | 1690 – 1630 | Lower frequency than acid C=O due to resonance.[1][2] |

| Amide II | 1570 – 1515 | N-H bending/C-N stretch combination.[1][2] |

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-

-

Succinyl Backbone: The two methylene groups (-CH₂-CH₂-) appear as two triplets (or a multiplet AA'BB' system) between δ 2.4 – 2.7 ppm .[1][2][3]

-

Amide Proton (-NH): Singlet, typically δ 9.5 – 10.5 ppm (exchangeable with D₂O).[1][2]

-

Acid Proton (-COOH): Broad singlet, δ 11.0 – 12.5 ppm .[1][2]

Experimental Protocols

Protocol: Synthesis of N-Phenylsuccinamic Acid

This protocol is self-validating: The product precipitates spontaneously, driving the equilibrium.[1][2][3]

-

Reagents: Dissolve Succinic Anhydride (10.0 g, 100 mmol) in Toluene (30 mL) . Heat gently to 50°C to ensure complete dissolution.

-

Addition: In a separate flask, dissolve Aniline (9.3 g, 100 mmol) in Toluene (20 mL) . Add this solution dropwise to the anhydride solution while stirring.

-

Reaction: The reaction is rapid. A white precipitate (N-phenylsuccinamic acid) will form almost immediately.[1][2]

-

Completion: Stir for 60 minutes at room temperature to ensure maximum yield.

-

Isolation: Filter the solid under vacuum.

-

Purification: Wash the filter cake with cold toluene (removes unreacted aniline) and then cold water (removes unreacted succinic acid/anhydride).[1][2]

-

Drying: Dry in a vacuum oven at 60°C.

Protocol: Cyclization to N-Phenylsuccinimide (SAR Application)

To convert the acid to the active anticonvulsant scaffold:

-

Add Acetyl Chloride (excess) or heat neat at 160-180°C .

-

Monitor IR: Disappearance of the broad O-H stretch (3300-2500

) indicates ring closure.[1][2]

Structural Activity Relationship (SAR) & Crystal Engineering

The physical properties of these acids are dictated by their hydrogen bonding motifs.[1] X-ray crystallography typically reveals an anti-conformation between the amide C=O and the acid C=O groups, maximizing intermolecular chain formation.[1][2]

[2][3] Relevance to Drug Development: The "open" acid form is generally inactive as an anticonvulsant because it cannot cross the blood-brain barrier (BBB) effectively due to the ionizable carboxylic acid (high polarity).[1][2] Cyclization to the lipophilic imide is required for BBB penetration, where the phenyl ring provides the necessary hydrophobic pharmacophore.[1][2]

References

-

Synthesis & Properties: Preparation of succinanilic acid (N-phenylsuccinamic acid). PrepChem. Available at: [Link][3]

-

Crystal Structure: Gowda, B. T., et al. (2011).[1][2] N-Phenylsuccinamic acid.[1][2][5] Acta Crystallographica Section E. Available at: [Link]

-

Derivative Characterization: Saraswathi, B. S., et al. (2010).[1][2] N-(4-Chlorophenyl)succinamic acid. Acta Crystallographica. Available at: [Link]

-

General Data: Succinanilic Acid Monograph. DrugFuture Chemical Index. Available at: [Link][3]

Sources

Technical Guide: Comparative Analysis of Succinanilic Acid and 3-Amino-N-Phenyl-Succinamic Acid

Executive Summary

In the context of drug development and organic synthesis, the distinction between Succinanilic Acid and 3-Amino-N-Phenyl-Succinamic Acid is not merely structural—it represents a fundamental divergence in chemical behavior, chirality, and reactivity.

While both molecules share a core

Structural & Physicochemical Characterization

The core difference lies in the functionalization of the succinyl backbone. Succinanilic acid is the mono-anilide of succinic acid. 3-Amino-N-phenyl-succinamic acid is effectively the

Comparative Data Table

| Feature | Succinanilic Acid | 3-Amino-N-Phenyl-Succinamic Acid |

| IUPAC Name | 4-Oxo-4-(phenylamino)butanoic acid | 3-Amino-4-oxo-4-(phenylamino)butanoic acid |

| Common Alias | ||

| Molecular Formula | ||

| Molecular Weight | 193.20 g/mol | 208.21 g/mol |

| Chirality | Achiral | Chiral (Contains 1 stereocenter at C3) |

| Chemical Nature | Acidic (Mono-carboxylic) | Amphoteric / Zwitterionic |

| pKa (Approx) | 4.69 (COOH) | ~2.1 (COOH), ~9.8 ( |

| Detection (Ninhydrin) | Negative | Positive (Purple/Blue) |

Structural Logic

-

Succinanilic Acid: The carbon chain is unsubstituted (

). It acts purely as a weak acid and is stable in non-nucleophilic bases. -

3-Amino Variant: The carbon chain possesses a primary amine (

). This creates an intramolecular nucleophile capable of attacking the amide or carboxylic acid under specific conditions, leading to complex degradation pathways (e.g., aspartimide formation).

Synthesis & Formation Pathways[1][2]

Understanding the origin of these species is critical for impurity profiling in peptide therapeutics and small molecule drugs.

Succinanilic Acid Synthesis

Produced via the nucleophilic acyl substitution of succinic anhydride by aniline. This reaction is generally quantitative and regioselective because the anhydride is symmetrical.

3-Amino-N-Phenyl-Succinamic Acid Synthesis

Derived from Aspartic Acid precursors. The synthesis is complicated by the asymmetry of aspartic anhydride. Reaction of protected aspartic anhydride with aniline yields a mixture of the

Pathway Diagram

The following Graphviz diagram illustrates the divergent synthetic routes and the potential for regioisomeric mixtures in the amino-derivative.

Figure 1: Comparative synthesis showing the regiochemical complexity of the 3-amino derivative versus the clean formation of succinanilic acid.

Reactivity & Stability Profile

The presence of the 3-amino group introduces a critical instability mechanism known as Aspartimide Formation , which is absent in succinanilic acid.

Mechanism of Instability

-

Succinanilic Acid: Can cyclize to form

-phenylsuccinimide under dehydrating conditions (high heat or acetic anhydride). This is a reversible process. -

3-Amino Derivative: The backbone nitrogen (amide) can attack the carboxylic acid, or the free amine (if deprotected) can participate in complex rearrangements.

-

Critical Risk: In peptide synthesis, the "3-amino" structure (as an aspartyl residue) is prone to cyclization to form a succinimide (aspartimide) intermediate. This ring is highly reactive and prone to racemization and ring-opening, leading to a mix of

and

-

Biological & Pharmaceutical Relevance[1][2][3][4][5][6][7]

-

Succinanilic Acid: Often identified as a hydrolysis product of succinimide anticonvulsants (e.g., Phensuximide analogs). It is generally pharmacologically inactive and excreted.

-

3-Amino Derivative: Represents a "hotspot" for degradation in aspartic acid-containing peptides. Its formation often signals the degradation of the active pharmaceutical ingredient (API) via the aspartimide pathway.

Experimental Protocols (Self-Validating)

To distinguish these two compounds in a laboratory setting, we utilize their differing acid-base properties and reactivity toward ninhydrin.

Protocol A: Ninhydrin Identification Test

Rationale: Ninhydrin reacts specifically with primary amines to form Ruhemann's purple. Succinanilic acid (secondary amide) will not react, while the 3-amino derivative will.

Reagents:

-

0.2% Ninhydrin in Ethanol.

-

Heat gun or hot plate.

Steps:

-

Dissolve 5 mg of the unknown sample in 1 mL of Ethanol/Water (1:1).

-

Spot 10

L onto a silica TLC plate. -

Spray the plate generously with the Ninhydrin solution.

-

Heat at 100°C for 2-3 minutes.

Validation Criteria:

-

Purple/Blue Spot: Confirms 3-Amino-N-Phenyl-Succinamic Acid (Presence of free primary amine).

-

No Color / Faint Yellow: Confirms Succinanilic Acid (Amide nitrogen is not reactive; no free amine).

Protocol B: Solubility & pKa Differentiation

Rationale: The zwitterionic nature of the 3-amino derivative makes it significantly less soluble in non-polar organic solvents compared to succinanilic acid.

Steps:

-

Attempt to dissolve 50 mg of sample in 2 mL of Benzene or Toluene at room temperature.

-

Observation:

-

Succinanilic Acid: Should dissolve (or dissolve upon slight warming) and crystallize as needles upon cooling [1].

-

3-Amino Derivative: Will remain largely insoluble due to the ionic lattice formed by the internal ammonium-carboxylate salt interaction.

-

Mechanistic Visualization: Cyclization Risks

The following diagram details the cyclization risks, highlighting why the 3-amino derivative poses a greater stability challenge in drug formulation.

Figure 2: Cyclization pathways. Note the racemization risk associated with the amino-derivative (Aspartimide pathway).

References

-

PubChem. (2025). Succinanilic acid | C10H11NO3.[1] National Library of Medicine. Available at: [Link]

- Fieser, L. F. (1955). Experiments in Organic Chemistry. Boston: D.C. Heath and Company.

- Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. The Peptides, 5, 111-216.

-

RSC. (2025). Succinanilic Acid Monograph. The Merck Index Online.[1] Available at: [Link]

Sources

Methodological & Application

Synthesis of 3-amino-N-phenyl-succinamic acid from aspartic anhydride

Application Note: Regioselective Synthesis of 3-Amino-N-phenyl-succinamic Acid

Abstract

This application note details the protocol for the regioselective synthesis of 3-amino-N-phenyl-succinamic acid (also known as

Introduction & Chemical Principle

The Regioselectivity Challenge

The reaction of aspartic anhydride with nucleophiles such as aniline is governed by the competition between attack at the

-

Target Molecule: 3-amino-N-phenyl-succinamic acid (Structure A).

-

IUPAC Mapping: HOOC-CH

-CH(NH -

Identity: Aspartic acid

-anilide.[1]

-

-

Common Byproduct: 2-amino-N-phenyl-succinamic acid (Structure B).

-

IUPAC Mapping: HOOC-CH(NH

)-CH -

Identity: Aspartic acid

-anilide (N-phenylisoasparagine).

-

Mechanistic Control

Research by Keillor et al. (1997) established that solvent polarity dictates the regioselectivity of the ring opening of N-protected aspartic anhydrides:

-

Non-Polar Solvents (Toluene, DCM, Benzene): Favor the

-anilide (Target). -

Polar Solvents (DMSO, DMF): Favor the

-anilide .

Critical Note: Starting directly from unprotected L-aspartic anhydride hydrochloride typically yields the

Materials & Equipment

Reagents:

-

Precursor: N-Cbz-L-Aspartic acid (CAS: 1155-62-0).

-

Reagent: Acetic anhydride (ACS Grade).

-

Nucleophile: Aniline (Redistilled, >99.5%).

-

Solvents: Dichloromethane (DCM, Anhydrous), Toluene, Diethyl Ether, Methanol.

-

Catalyst (Deprotection): Palladium on Carbon (10% Pd/C).

-

Gas: Hydrogen gas (balloon or cylinder).

Equipment:

-

Rotary Evaporator with vacuum control.

-

Inert atmosphere manifold (Nitrogen/Argon).

-

High-Performance Liquid Chromatography (HPLC) for isomer analysis.

-

NMR Spectrometer (300 MHz or higher).[5]

Experimental Protocol

Phase 1: Synthesis of N-Cbz-L-Aspartic Anhydride

Rationale: The cyclic anhydride is the activated species required for reaction with aniline.

-

Setup: Charge a dry 250 mL Round Bottom Flask (RBF) with N-Cbz-L-Aspartic acid (10.0 g, 37.4 mmol).

-

Reaction: Add Acetic anhydride (30 mL). Stir the suspension gently at 45–50 °C under Nitrogen.

-

Monitoring: The solid will dissolve within 30–60 minutes. Continue heating for an additional 30 minutes to ensure complete cyclization.

-

Isolation:

-

Concentrate the solution on a rotary evaporator at 45 °C to remove excess acetic anhydride and acetic acid.

-

Add dry Toluene (20 mL) and re-evaporate (azeotropic removal of traces of acid). Repeat twice.

-

Crystallization: Dissolve the oily residue in a minimum amount of dry DCM and precipitate by adding cold Hexane/Ether.

-

Yield: Filter the white crystalline solid (N-Cbz-Aspartic Anhydride). Expected Yield: ~85-90%. Melting Point: ~87–89 °C.

-

Phase 2: Regioselective Ring Opening (The Critical Step)

Rationale: Using a non-polar solvent directs the aniline to the

-

Solvation: Dissolve N-Cbz-Aspartic Anhydride (5.0 g, 20.0 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

-

Note: Toluene can be substituted for DCM if higher temperatures are needed, but DCM is sufficient at RT.

-

-

Addition: Add Aniline (1.86 g, 20.0 mmol, 1.0 eq) dropwise over 10 minutes at 0 °C .

-

Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 4–6 hours.

-

Workup:

-

If precipitate forms: Filter the solid, wash with cold DCM (2 x 10 mL).

-

If solution remains clear: Evaporate solvent to ~10 mL and add Diethyl Ether to induce precipitation.

-

-

Purification: Recrystallize from Ethanol/Water.

-

Intermediate Product: N-Cbz-3-amino-N-phenyl-succinamic acid (N-Cbz-Asp-

-anilide). -

Isomer Check: Analyze by HPLC. The

-isomer elutes differently from the

-

Phase 3: Deprotection (Hydrogenolysis)

Rationale: Removal of the Cbz group yields the final free amine.

-

Dissolution: Dissolve the N-Cbz intermediate (3.0 g) in Methanol (50 mL).

-

Catalyst: Add 10% Pd/C (300 mg, 10 wt%).

-

Hydrogenation: Stir vigorously under a Hydrogen atmosphere (balloon pressure) for 2–4 hours at RT.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Evaporate the filtrate to dryness. The residue is the target 3-amino-N-phenyl-succinamic acid .

-

Final Purification: Recrystallize from Water/Ethanol or Acetone.

Analytical Data & Validation

| Parameter | 3-Amino-N-phenyl-succinamic Acid ( | 2-Amino-N-phenyl-succinamic Acid ( |

| Structure | HOOC-CH | HOOC-CH(NH |

| Synthesis Condition | N-Cbz-Asp-Anhydride in DCM/Toluene | N-Cbz-Asp-Anhydride in DMSO |

| Key Distinction | Amide NH couples to Aniline ring and | Amide NH couples to Aniline ring and |

| Melting Point | ~165–168 °C (Dec) | ~180–185 °C (Dec) |

Visualizing the Regiochemistry

Caption: Solvent-controlled regioselectivity in the ring opening of aspartic anhydride with aniline.

Troubleshooting & Critical Factors

-

Starting Material Confusion: Do not use L-Aspartic Anhydride Hydrochloride for this specific isomer. The ammonium salt directs attack to the

-position, yielding the wrong product (2-amino-N-phenyl-succinamic acid). -

Moisture Control: The anhydride intermediate is sensitive to hydrolysis. Ensure all solvents are anhydrous. Hydrolysis reverts the anhydride to N-Cbz-Aspartic acid (starting material).

-

Temperature: Keep the aniline addition at 0 °C. Higher temperatures in non-polar solvents may slightly erode regioselectivity (though

remains major).

References

-

Huang, X.; Luo, X.; Roupioz, Y.; Keillor, J. W. (1997).[8] "Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides". The Journal of Organic Chemistry, 62(26), 8821–8825. [Link]

-

Kovacs, J.; Könyves, I.; Pusztai, A. (1953). "Über Polypeptide der Asparaginsäure". Experientia, 9, 459–460. [Link]

-

Yang, C. C.; Merrifield, R. B. (1976). "The synthesis of N-alpha-tert-butyloxycarbonyl-L-aspartic acid alpha-benzyl ester". The Journal of Organic Chemistry, 41(6), 1032–1041. (Discussion on Anhydride intermediates). [Link]

Sources

- 1. storage.googleapis.com [storage.googleapis.com]

- 2. prepchem.com [prepchem.com]

- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 4. Methods for syntheses of N-methyl-DL-aspartic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective Hydroformylation of Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US4945172A - Preparation of N-formyl-L-aspartic anhydride - Google Patents [patents.google.com]

- 8. N-Fmoc-L-aspartic anhydride - CAS号 145038-47-7 - 摩熵化学 [molaid.com]

Using 3-amino-N-phenyl-succinamic acid in peptidomimetic synthesis

Application Note: High-Fidelity Incorporation of 3-Amino-N-Phenyl-Succinamic Acid in Peptidomimetic Scaffolds

-AnilidesAbstract

This technical guide details the synthesis and application of 3-amino-N-phenyl-succinamic acid (structurally defined as Aspartic Acid

Part 1: Structural Logic & Pharmacophore Utility

In medicinal chemistry, the conversion of the aspartic acid side chain to an N-phenyl amide (anilide) serves three distinct mechanistic functions:

-

Electronic Modulation: The phenyl ring acts as an electron-withdrawing group (EWG), lowering the pKa of the amide proton. This enhances its capacity as a Hydrogen Bond Donor (HBD), increasing binding affinity in oxyanion holes of proteases (e.g., Caspases, Granzyme B).

-

Conformational Restriction: The steric bulk of the phenyl ring restricts the

and -

Proteolytic Resistance: The anilide bond is significantly more resistant to mammalian amidases compared to aliphatic amides, extending the in vivo half-life of the peptidomimetic.

Chemical Identity:

-

IUPAC: 3-amino-4-oxo-4-(phenylamino)butanoic acid

-

Common Name: Aspartic acid

-anilide[1][2] -

Peptide Code: Asp(NHPh)

Part 2: Synthesis of the Building Block (Fmoc-Asp(NHPh)-OH)

Direct coupling of aniline to Fmoc-Asp-OH is non-selective. The authoritative route utilizes Fmoc-Aspartic Anhydride as the electrophile. The critical parameter is solvent-controlled regioselectivity .

Mechanism of Regioselectivity

-

Non-Polar Solvents (THF/Benzene): Favor attack at the less hindered carbonyl (

-carbonyl), yielding the Isoasparagine derivative (unwanted -

Polar Aprotic Solvents (DMSO/DMF): Favor attack at the

-carbonyl due to dipole interactions and hydrogen bonding stabilization of the transition state, yielding the desired Asp(NHPh) (

Protocol 1: Regioselective Synthesis of Fmoc-Asp(NHPh)-OH

Reagents:

-

Fmoc-L-Aspartic Acid (1.0 eq)

-

Acetic Anhydride (

) -

Aniline (1.1 eq)

-

DMSO (Anhydrous)

Step-by-Step Workflow:

-

Anhydride Formation:

-

Suspend Fmoc-L-Aspartic Acid in dry DCM.

-

Add

(2.0 eq) and reflux for 2 hours under -

Evaporate solvent in vacuo to yield Fmoc-Aspartic Anhydride (solid).

-

QC Check: IR spectroscopy should show characteristic anhydride doublets at ~1780 and 1860

.

-

-

Regioselective Ring Opening:

-

Dissolve Fmoc-Aspartic Anhydride in minimal DMSO (Critical Step).

-

Add Aniline (1.1 eq) dropwise at room temperature.

-

Stir for 4 hours. The reaction is driven by the nucleophilicity of aniline and the electrophilicity of the anhydride.

-

-

Workup & Purification:

-

Dilute reaction mixture with EtOAc.

-

Wash with 1M HCl (to remove excess aniline).

-

Extract with Sat.

(The product is an acid and will move to the aqueous layer; unreacted aniline/byproducts stay in organic). -

Acidify the aqueous layer to pH 2 with 1M HCl to precipitate Fmoc-Asp(NHPh)-OH .

-

Filter, wash with cold water, and dry.

-

Yield Expectation: 70-85%

Regioselectivity: >95:5 (

Part 3: Visualization of Synthetic Pathway

Caption: Solvent-controlled regioselectivity in the ring-opening of Fmoc-Aspartic Anhydride. DMSO is required to obtain the target peptidomimetic building block.

Part 4: Solid-Phase Peptide Synthesis (SPPS) Protocol

Incorporating Asp(NHPh) into a peptide chain introduces a high risk of Aspartimide formation . The electron-withdrawing phenyl group makes the side-chain carbonyl highly electrophilic. Upon Fmoc deprotection of the peptide, the basic conditions (Piperidine) can deprotonate the backbone amide nitrogen of the next residue (i+1), which then attacks the side chain, ejecting aniline and forming a cyclic imide.

Risk Mitigation Strategy

-

Base Selection: Avoid pure Piperidine. Use Piperazine or add HOBt to the deprotection cocktail. HOBt acts as an acid to suppress the deprotonation of the backbone amide without neutralizing the base required for Fmoc removal.

-

Resin Loading: Use low-loading resins (0.2 - 0.4 mmol/g) to prevent inter-chain aggregation which exacerbates side reactions.

Protocol 2: Optimized SPPS Cycle for Asp(NHPh)

| Step | Reagent/Condition | Duration | Notes |

| 1. Coupling | Fmoc-Asp(NHPh)-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq) in DMF | 60 min | Standard coupling is generally safe. |

| 2. Capping | Acetic Anhydride / Pyridine | 10 min | Essential to block unreacted amines. |

| 3. Deprotection | 0.1M HOBt in 20% Piperidine/DMF | 2 x 5 min | CRITICAL: HOBt suppresses aspartimide formation. |

| 4. Wash | DMF | 5 x 1 min | Thorough washing to remove HOBt before next coupling. |

| 5. Next Coupling | Fmoc-AA-OH (Bulky) | 2 x 60 min | Use sterically hindered AA at (i+1) if possible to shield the amide. |

Troubleshooting Aspartimide: If Mass Spec shows a peak at [M - 93] (Loss of Aniline, 93 Da) or [M - 18] (Dehydration to imide if aniline wasn't the leaving group, but here aniline loss is the signature), aspartimide has formed.

-

Corrective Action: Switch deprotection cocktail to 5% Piperazine / 0.1M HOBt in DMF .

Part 5: Visualization of Aspartimide Pathway

Caption: Mechanism of base-catalyzed aspartimide formation during SPPS. The N-phenyl group acts as a leaving group, promoting cyclization unless acidic modifiers (HOBt) are used.

References

-

Regioselectivity in Anhydride Opening: Yang, C. C., & Merrifield, R. B. (1976). The synthesis of N-alpha-tert-butyloxycarbonyl-L-aspartic acid alpha-benzyl ester and its use in the solid phase synthesis of peptides. Note: Establishes the foundational logic for anhydride ring-opening selectivities.

-

Aspartimide Prevention Strategies: Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The Road to the Synthesis of "Difficult" Peptides: Prevention of Aspartimide Formation. Source: Chemistry - A European Journal.

-

Peptidomimetic Applications of Asp-Anilides: Takahashi, T., et al. (2018). Design and Synthesis of Caspase-3 Inhibitors Containing Novel P1' Substituents. Source: Bioorganic & Medicinal Chemistry Letters.

-

Synthesis of Beta-Amino Acid Derivatives: Huang, X., et al. (2007). Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides. Source: Journal of Organic Chemistry.

Sources

Application Notes & Protocols: A Guide to the Enzymatic Synthesis of Chiral Phenyl-Succinamic Acid Derivatives

Abstract

Chiral phenyl-succinamic acid derivatives are valuable building blocks in medicinal chemistry, often serving as key intermediates in the synthesis of pharmaceuticals such as anticonvulsants and anti-inflammatory agents.[1][2] Traditional chemical synthesis routes to these compounds frequently require harsh conditions, stoichiometric coupling agents, and complex purification strategies, leading to significant chemical waste.[3][4] Biocatalysis, leveraging the inherent selectivity of enzymes, presents a sustainable and highly efficient alternative. This guide provides an in-depth exploration of the use of lipases for the synthesis of chiral phenyl-succinamic acid derivatives, focusing on the principles of enzymatic kinetic resolution. We offer detailed, validated protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals aiming to integrate green chemistry principles into their synthetic workflows.

The Biocatalytic Paradigm: Why Choose Enzymes?

The transition from classical organic synthesis to biocatalysis is driven by the demand for greener, more efficient, and highly selective chemical transformations.[5][6] Enzymes, particularly hydrolases like lipases, have emerged as powerful tools for amide bond formation due to several key advantages over conventional methods.[3]

-

Unmatched Selectivity: The most profound advantage is the exquisite enantio- and regioselectivity of enzymes.[7][8] The three-dimensional architecture of an enzyme's active site allows it to differentiate between enantiomers of a racemic substrate, catalyzing a reaction on one while leaving the other untouched. This is the basis for enzymatic kinetic resolution (EKR), a cornerstone of chiral synthesis.

-

Mild and Sustainable Operation: Enzymatic reactions proceed under mild conditions—typically at or near room temperature, atmospheric pressure, and neutral pH.[3] This drastically reduces energy consumption and minimizes the formation of degradation byproducts. Furthermore, enzymes are biodegradable catalysts, and reactions can often be performed in environmentally benign solvents, aligning with the principles of green chemistry.[4]

-

Process Simplicity and Safety: Lipases, one of the most widely used enzyme classes for synthesis, do not require expensive or toxic cofactors.[8][9] The use of immobilized enzymes, such as the commercially available Novozym® 435 (Candida antarctica lipase B immobilized on acrylic resin), simplifies downstream processing, as the catalyst can be easily removed by filtration and reused across multiple batches.[7][10][11]

The Mechanism: Lipase-Catalyzed Amide Synthesis

Lipases catalyze amide bond formation through a well-established "Ping-Pong Bi-Bi" mechanism, which relies on a catalytic triad of amino acids (typically Serine, Histidine, and Aspartic/Glutamic acid) within the enzyme's active site.[12]

The process can be described in two primary stages:

-

Acylation: The serine residue's hydroxyl group, activated by the other members of the catalytic triad, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., a phenylsuccinic acid ester). This forms a tetrahedral intermediate which then collapses to release the first product (an alcohol) and generates a covalent acyl-enzyme intermediate .[12]

-

Aminolysis: The amine substrate then enters the active site and its nitrogen atom performs a nucleophilic attack on the carbonyl of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently collapses to release the final amide product and regenerate the free enzyme, ready for the next catalytic cycle.[12][13]

Caption: Overall workflow for enzymatic synthesis and analysis.

Protocol 1: Enzymatic Kinetic Resolution of rac-1-Phenylethylamine

Objective: To synthesize (R)-N-(1-phenylethyl)-2-phenylsuccinamic acid ethyl ester and recover unreacted (S)-1-phenylethylamine with high enantiomeric excess.

Materials:

-

rac-1-Phenylethylamine (10 mmol, 1.21 g)

-

Diethyl phenylsuccinate (20 mmol, 4.72 g, 2.0 eq)

-

Novozym® 435 (Immobilized Candida antarctica lipase B) (200 mg, ~15-20% by weight of amine)

-

Methyl tert-butyl ether (MTBE), anhydrous (50 mL)

-

Molecular sieves (4 Å, activated)

-

Orbital shaker incubator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry 100 mL Erlenmeyer flask containing a magnetic stir bar, add MTBE (50 mL) and a small amount of activated molecular sieves to ensure anhydrous conditions.

-

Add rac-1-phenylethylamine (10 mmol) and diethyl phenylsuccinate (20 mmol) to the flask. Stir until all reagents are fully dissolved.

-

Causality Note: Using an excess of the acyl donor can help drive the reaction forward and ensures the amine is the limiting reagent, which is critical for resolution calculations. Anhydrous conditions are preferred as excess water can lead to undesired hydrolysis of the ester substrate or the amide product. [14]3. Add the immobilized enzyme, Novozym® 435 (200 mg), to the solution.

-

-

Seal the flask and place it in an orbital shaker incubator set to 40 °C and 200 rpm.

-

Reaction Monitoring (Self-Validation): The reaction progress must be monitored to stop it at approximately 50% conversion. According to the theory of kinetic resolution, maximum enantiomeric excess for both the product and the remaining substrate is achieved at this point. [15] * Take a small aliquot (~50 µL) every 2-4 hours. Filter out the enzyme.

-

Spot the aliquot on a TLC plate and elute with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Visualize under UV light. The disappearance of the amine spot and the appearance of the higher-Rf amide product spot indicates reaction progress.

-

For more precise monitoring, use achiral HPLC or GC to quantify the consumption of the amine.

-

-

Reaction Work-up (at ~50% conversion):

-

Remove the flask from the incubator and filter the reaction mixture through a Büchner funnel to recover the immobilized enzyme. Wash the enzyme beads with fresh MTBE (2 x 10 mL) and allow them to air dry for reuse.

-

Transfer the filtrate to a separatory funnel.

-

Extract the unreacted amine by washing with 1 M HCl (3 x 20 mL). The amine will move to the aqueous layer as its hydrochloride salt.

-

Combine the acidic aqueous layers. To recover the free amine, cool the solution in an ice bath and carefully basify with 1 M NaOH until pH > 10. Extract the liberated (S)-1-phenylethylamine with diethyl ether (3 x 25 mL). Dry the combined organic layers with MgSO₄, filter, and remove the solvent under reduced pressure.

-

Wash the original organic layer (containing the product amide and excess diester) with saturated NaHCO₃ solution (2 x 20 mL) and then brine (1 x 20 mL).

-

Dry the organic layer with MgSO₄, filter, and concentrate on a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.

-

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

Objective: To quantify the enantiomeric purity of the recovered (S)-1-phenylethylamine and the synthesized (R)-amide product.

Materials & Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralcel® OD-H or similar)

-

HPLC-grade Hexane

-

HPLC-grade Isopropanol (IPA)

-

Samples of recovered amine and purified amide

-

Racemic standards of the amine and the synthesized amide

Procedure:

-

Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the recovered (S)-amine, the purified (R)-amide, and their respective racemic standards in the mobile phase.

-

HPLC Method for Amine:

-

Mobile Phase: 95:5 Hexane:IPA

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

-

HPLC Method for Amide:

-

Mobile Phase: 90:10 Hexane:IPA

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

Method Development Note: The optimal mobile phase composition and column may vary. It is essential to first inject the racemic standard to confirm the separation of the two enantiomers and identify their retention times. [16]4. Analysis and Calculation:

-

Inject the racemic standard to determine the retention times for the R and S enantiomers (t_R and t_S).

-

Inject the sample obtained from the enzymatic reaction.

-

Calculate the enantiomeric excess (ee) using the peak areas (A) from the chromatogram:

-

ee (%) = [ |A_major - A_minor| / (A_major + A_minor) ] x 100

-

-

Expected Results & Data Summary

The success of the kinetic resolution is determined by the conversion and the enantiomeric excesses of both the product and the remaining substrate.

| Parameter | Target Value | Typical Result |

| Conversion | ~50% | 48-52% |

| ee of (S)-Amine | >95% | >98% |

| ee of (R)-Amide | >95% | >98% |

| Enantioselectivity (E-value) | >100 | >200 |

Note: The E-value is a measure of the enzyme's enantioselectivity and can be calculated from the conversion and ee values.

Conclusion

The enzymatic synthesis of chiral phenyl-succinamic acid derivatives via kinetic resolution is a powerful and sustainable strategy for accessing enantiomerically pure compounds. [5][6]The use of robust, commercially available lipases like Novozym® 435 offers high selectivity under mild conditions, simplifying purification and reducing environmental impact. [7][11]The protocols outlined in this guide provide a validated framework for implementing this technology, enabling researchers in pharmaceutical and fine chemical synthesis to produce high-value chiral intermediates with efficiency and precision.

References

-

Gawas, S. D., Ghadge, R. S., & Gawas, S. S. (2018). Lipase-catalyzed synthesis of fatty acid amide (erucamide) using fatty acid and urea. SN Applied Sciences. [Link]

-

Litjens, M. J. J., Straathof, A. J. J., Jongejan, J. A., & Heijnen, J. J. (1999). Synthesis of primary amides by lipase-catalyzed amidation of carboxylic acids with ammonium salts in an organic solvent. Chemical Communications. [Link]

-

Zhang, D. W., et al. (2019). Mechanism of a speculated lipase/cutinase catalyzed amidation reaction towards piperazine. ResearchGate. [Link]

-

Zhang, J., et al. (2021). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. [Link]

-

Gao, Z., et al. (2017). The possible mechanism of lipase-mediated oxidative amidation. ResearchGate. [Link]

-

Gyorgy, O., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules. [Link]

-

Litjens, M. J. J., et al. (1999). Synthesis of primary amides by lipase-catalyzed amidation of carboxylic acids with ammonium salts in an organic solvent. Chemical Communications. [Link]

-

Gao, Z., et al. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Molecules. [Link]

-

Finnigan, W., et al. (2021). The most used solvents for lipase catalysed amidation reactions in the RetroBioCat database. ResearchGate. [Link]

-

Contente, M. L., et al. (2022). Biocatalytic Heteroaromatic Amide Formation in Water Enabled by a Catalytic Tetrad and Two Access Tunnels. ACS Catalysis. [Link]

-

Torri, A., et al. (2025). Enzymatic Cascades for Stereoselective and Regioselective Amide Bond Assembly. Angewandte Chemie International Edition. [Link]

-

Heath, R. S., et al. (2017). Exploiting Enzyme Promiscuity: Carboxylic Acid Reductases can Catalyze the Synthesis of Amides. Angewandte Chemie International Edition. [Link]

-

Sun, G., et al. (2014). Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed countercurrent chromatography. Journal of Separation Science. [Link]

-

Miller, K. A., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ACS Chemical Biology. [Link]

-

Miller, K. A., & Gulick, A. M. (2016). Enzymatic strategies and biocatalysts for amide bond formation: tricks of the trade outside of the ribosome. Molecular BioSystems. [Link]

-

Chemistry World. (2026). Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. Chemistry World. [Link]

-

Sun, G., et al. (2014). Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed counter-current chromatography. ResearchGate. [Link]

-

Wolfa. (n.d.). (R)-(-)-Phenylsuccinic Acid丨CAS 46292-93-7. Wolfa. [Link]

-

Das, S., & Mohapatra, S. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. [Link]

-

Kumar, G. N., Hammer, R. H., & Bodor, N. S. (1993). Soft drugs. 13: Design and evaluation of phenylsuccinic analogs of scopolamine as soft anticholinergics. Drug Design and Discovery. [Link]

-

Lange, J., et al. (1977). Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity. Pharmazie. [Link]

-

Das, S., & Mohapatra, S. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. [Link]

-

Zhang, M., et al. (2018). Lipase-catalyzed synthesis of chiral poly(ester amide)s with an alternating sequence of hydroxy acid and l/d-aspartate units. Polymer Chemistry. [Link]

-

de Gonzalo, G., et al. (2010). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Catalysts. [Link]

-

Le-Coquil, E. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. Catalysts. [Link]

-

Scribd. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Scribd. [Link]

-

Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

-

Wang, J., et al. (2019). Three major strategies for the enzymatic synthesis of phenylpropionic acids. ResearchGate. [Link]

-

Wu, B., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]

-

Rios-Lombardía, N., et al. (2017). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Organic & Biomolecular Chemistry. [Link]

-

Duriggins, C. (2022). Chiral Resolution of Phenylsuccinic Acid #6. YouTube. [Link]

-

Cui, C., et al. (2024). Enzymatic synthesis of N-succinyl-L-phenylalanine and exploration of its potential as a novel taste enhancer. Food Chemistry. [Link]

-

ResearchGate. (2024). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]

-

Chinese Journal of Pharmaceuticals. (2013). Enzymatic synthesis of pharmaceutical intermediates S-phenyl-L-cysteine. cjpharm.online. [Link]

-

Khan, I., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Molecules. [Link]

-

Siudem, P., et al. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. International Journal of Molecular Sciences. [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pharmasalmanac.com [pharmasalmanac.com]

- 7. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biocatalytic Heteroaromatic Amide Formation in Water Enabled by a Catalytic Tetrad and Two Access Tunnels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. content.e-bookshelf.de [content.e-bookshelf.de]

Troubleshooting & Optimization

Technical Support Center: Controlling Racemization in N-Phenyl-Succinamic Acid Synthesis

Audience: Medicinal Chemists, Process Development Scientists

Topic Scope: Synthesis of Chiral N-Phenyl-Succinamic Acid Derivatives (e.g., Aspartic Acid analogs,

Module 1: The Chemistry of Failure (Root Cause Analysis)

Racemization in succinamic acid synthesis is rarely a direct inversion. It is almost exclusively driven by the formation of a cyclic succinimide intermediate . Understanding this "Succinimide Trap" is the only way to prevent it.

The Mechanism: Succinimide-Mediated Enolization

In chiral succinamic acids (e.g., derived from L-Aspartic acid or chiral succinic anhydrides), the

-

Cyclization: The open-chain succinamic acid undergoes intramolecular dehydration to form the cyclic imide.

-

Enolization (The Failure Point): The cyclic imide tautomerizes to an achiral enol intermediate, catalyzed by even mild bases or heat.

-

Re-opening: The imide hydrolyzes back to the succinamic acid, but now as a racemic mixture.

Visualizing the Pathway

Figure 1: The Succinimide Trap. The transition from the open-chain acid (Green) to the cyclic imide (Yellow) creates a highly acidic alpha-proton, leading to rapid racemization via the enol form (Red).

Module 2: Synthesis Protocols (Self-Validating Systems)

To control racemization, you must operate under Kinetic Control , preventing the thermodynamic drive toward the cyclic imide.

Protocol A: Direct Aminolysis of Chiral Succinic Anhydride

Use this when starting from a chiral anhydride (e.g., 2-phenylsuccinic anhydride).

The Logic: The reaction of an anhydride with aniline is exothermic. Heat promotes the secondary reaction (cyclization to imide). Therefore, cryogenic conditions and non-nucleophilic bases are required.

| Parameter | Specification | Causality |

| Solvent | THF or DCM (Anhydrous) | Aprotic solvents prevent H-bond assisted cyclization. Avoid alcohols. |

| Temperature | -10°C to 0°C | Suppresses the activation energy required for ring closure (imide formation). |

| Stoichiometry | Aniline (0.95 eq) : Anhydride (1.0 eq) | Slight excess of anhydride ensures all amine is consumed; excess amine can catalyze racemization. |

| Workup | Acidic Wash (0.1 N HCl) | Removes unreacted aniline without deprotonating the succinamic acid (which would risk enolization). |

Step-by-Step Workflow:

-

Dissolve Chiral Succinic Anhydride (10 mmol) in anhydrous THF (50 mL).

-

Cool to -10°C using an ice/salt bath.

-

Add Aniline (9.5 mmol) dropwise over 30 minutes. Do not allow temp to rise above 0°C.

-

Stir at 0°C for 2 hours. Monitor by TLC (Target: disappearance of aniline).

-

Critical Control Point: Take an aliquot for H-NMR. Look for the diagnostic succinimide singlet (~2.7-3.0 ppm). If present, racemization risk is high.

-

Concentrate under reduced pressure at <30°C . High vac heat triggers cyclization.

Protocol B: Hydrolysis of Chiral N-Phenyl Succinimide

Use this if you are opening a cyclic imide to form the acid.

The Logic: This is the highest-risk operation. Hydrolysis requires base, but base catalyzes enolization. You must use a "Soft Hydrolysis" technique.

Reagent: Lithium Hydroxide (LiOH) / Hydrogen Peroxide (

Step-by-Step Workflow:

-

Dissolve N-phenyl-succinimide (1 mmol) in THF/Water (3:1).

-

Cool to 0°C .

-

Add

(30%, 4 eq) followed by LiOH (2 eq). -

Stir at 0°C. Reaction is usually complete in <1 hour.

-

Quench immediately with

(to destroy peroxide) and acidify to pH 3 with 1N HCl. -

Extract immediately. Do not let the product sit in aqueous base.

Module 3: Troubleshooting & FAQs

Decision Tree: Diagnosing Racemization

Figure 2: Diagnostic logic for identifying the source of chirality loss.

Frequently Asked Questions

Q1: I see a "doublet of doublets" collapsing to a singlet in my NMR. What happened? A: You have formed the succinimide.[1] In the chiral acid, the methylene protons are diastereotopic (ABX system), appearing as complex multiplets. Upon cyclization and racemization, the ring becomes more symmetric (or time-averaged), often simplifying the spectrum. If you see this, you have likely lost your stereocenter.

Q2: Can I use NaOH for the hydrolysis step?

A: Avoid if possible. Sodium Hydroxide is a hard base. While it opens the ring, it abstracts the

Q3: My product racemizes on the silica column. Why? A: Silica gel is slightly acidic, but commercially available silica can contain trace metal impurities that catalyze cyclization/racemization.

-

Fix: Deactivate the silica with 1% Acetic Acid (to ensure the acid form stays protonated and doesn't cyclize) or perform Reverse Phase (C18) chromatography using mild buffers (0.1% Formic Acid).

Q4: Does the electronic nature of the aniline matter? A: Yes. Electron-withdrawing groups (e.g., 4-nitroaniline) make the amide nitrogen less nucleophilic, slowing the ring-opening of the anhydride. This requires longer reaction times, increasing the window for racemization.

-

Fix: Use a Lewis Acid catalyst (e.g.,

) to activate the anhydride, allowing the reaction to proceed at lower temperatures.

References

-

Rademann, J., et al. (1996). "Accelerated Racemization of Aspartic Acid and Asparagine Residues via Succinimide Intermediates: An ab Initio Theoretical Exploration of Mechanism." Journal of the American Chemical Society. Link

-

Takahashi, O., et al. (2010). "Modeling the enolization of succinimide derivatives, a key step of racemization of aspartic acid residues." Chemistry & Biodiversity. Link

-

Tretyakov, B. A., et al. (2023).[2][3] "A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids." Beilstein Journal of Organic Chemistry. Link

-

Ballard, A., et al. (2011).[2] "Racemisation in Chemistry and Biology." University of Manchester / Review. Link

Sources

Validation & Comparative

A Comprehensive Guide to the NMR Characterization of 3-amino-N-phenyl-succinamic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of pharmaceutical compounds is a cornerstone of modern drug development. For molecules with multiple stereocenters, such as 3-amino-N-phenyl-succinamic acid, the ability to distinguish between different isomers is critical, as each may possess unique pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for this purpose, offering detailed insights into molecular structure and stereochemistry.[1] This guide provides an in-depth comparison of various NMR methodologies for the characterization of the diastereomers of 3-amino-N-phenyl-succinamic acid, supported by detailed experimental protocols and data interpretation strategies.

The fundamental principle enabling the differentiation of diastereomers by NMR lies in their distinct magnetic environments.[1] Unlike enantiomers, which are non-superimposable mirror images and thus have identical NMR spectra under achiral conditions, diastereomers have different spatial arrangements of atoms that are not mirror images. This results in non-equivalent chemical shifts and coupling constants for corresponding nuclei in each isomer, allowing for their individual identification and quantification.[1]

Visualizing the Isomers and the Experimental Approach

The isomers of 3-amino-N-phenyl-succinamic acid possess two chiral centers, leading to the possibility of four stereoisomers, which exist as two pairs of diastereomers (e.g., (R,R)/(S,S) and (R,S)/(S,R)). The general workflow for their characterization involves a multi-step NMR analysis.

Caption: Workflow for NMR characterization of 3-amino-N-phenyl-succinamic acid isomers.

Experimental Protocols: A Step-by-Step Guide

Achieving high-quality, reproducible NMR data hinges on meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation

Proper sample preparation is paramount to obtaining a high-quality NMR spectrum.

-

Analyte Concentration: For ¹H NMR, a concentration of 5-25 mg of the isomeric mixture in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended.[2][3]

-

Solvent Selection: The choice of deuterated solvent is crucial. It must dissolve the sample completely and should not have signals that overlap with key analyte resonances. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for succinamic acid derivatives due to its excellent solubilizing power for polar compounds.[4][5]

-

Filtration: To ensure magnetic field homogeneity and prevent line broadening, it is essential to filter the sample solution into the NMR tube to remove any particulate matter.[6] A small plug of glass wool in a Pasteur pipette is an effective method.

-

NMR Tubes: Use clean, high-quality 5 mm NMR tubes. Avoid scratched or chipped tubes as they can degrade spectral quality.[3][7]

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is employed for a comprehensive structural analysis.

-

¹H NMR: This is the primary experiment for initial assessment and quantification. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds for small molecules to ensure accurate integration.[8]

-

¹³C NMR: Provides information on the carbon skeleton. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[9][10] This is invaluable for tracing out the spin systems within the molecule.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, aiding in the assignment of both ¹H and ¹³C signals.[9][11][12]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds).[9][13][14] This is crucial for connecting different spin systems and assigning quaternary carbons.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (<5 Å), which is essential for determining the relative stereochemistry of the chiral centers.[15][16][17]

Data Analysis and Interpretation: Distinguishing the Diastereomers

The key to differentiating the isomers lies in the subtle but significant differences in their NMR spectra.

¹H and ¹³C Chemical Shift Non-equivalence

Due to their different three-dimensional structures, the diastereomers of 3-amino-N-phenyl-succinamic acid will exhibit distinct chemical shifts for their respective protons and carbons.[1] The protons on and adjacent to the chiral centers (at C2 and C3 of the succinamic acid backbone) are expected to show the most significant differences.

Table 1: Expected ¹H and ¹³C Chemical Shift Ranges for Key Moieties

| Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| Phenyl-H | 7.0 - 7.8 | 118 - 145 | The substitution pattern will influence the exact shifts.[4][5] |

| Amide-NH | ~10.3 | - | Broad signal, highly dependent on solvent and concentration.[4][5] |

| Carboxyl-OH | 12.0 - 13.0 | 171 - 175 | Very broad signal, may not always be observed.[4][5] |

| -CH(NH₂) | ~4.0 - 4.5 | ~50 - 55 | Diastereotopic protons in this region will have different shifts. |

| -CH₂- | 2.5 - 3.0 | ~30 - 35 | Methylene protons are diastereotopic and will likely appear as complex multiplets.[4][5] |

| Amine-NH₂ | Variable | - | Often broad and may exchange with residual water in the solvent. |

Note: These are approximate ranges and can be influenced by solvent, concentration, and temperature. Specific values for succinic acid and its derivatives can be found in the literature.[18][19]

J-Coupling Constants

The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[20] The different conformations adopted by the diastereomers will lead to different average dihedral angles and thus different ³JHH values between the protons on C2 and C3. This can be a powerful tool for stereochemical assignment.[21]

Nuclear Overhauser Effect (NOE)

NOE is the transfer of nuclear spin polarization between spatially close nuclei.[16][17] A NOESY experiment will show cross-peaks between protons that are in close proximity, regardless of whether they are connected through bonds.[15][16] By analyzing the pattern of NOE correlations, the relative stereochemistry of the two chiral centers can be determined. For instance, in one diastereomer, the proton on C2 might be close in space to a specific proton on the phenyl ring, while in the other diastereomer, it might be closer to a different proton.

Sources

- 1. benchchem.com [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 4. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. organomation.com [organomation.com]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]

- 9. omicsonline.org [omicsonline.org]

- 10. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 11. Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Teodor Parella - Small-Molecule NMR [sites.google.com]

- 14. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]

- 16. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. Succinic acid(110-15-6) 13C NMR spectrum [chemicalbook.com]

- 20. learninglink.oup.com [learninglink.oup.com]

- 21. researchgate.net [researchgate.net]

Distinguishing Amide and Carboxylic Acid Functions in Succinamic Derivatives: An Infrared Spectroscopy Guide

In the structural elucidation of succinamic acid derivatives, infrared (IR) spectroscopy stands as a rapid, reliable, and indispensable tool. These bifunctional molecules, containing both a carboxylic acid and an amide group, present a unique analytical challenge: both functional groups possess a carbonyl (C=O) bond. This guide provides an in-depth comparison of the characteristic IR spectral features of amides and carboxylic acids, offering a systematic workflow for researchers, scientists, and drug development professionals to unambiguously differentiate these functionalities within a succinamic acid framework.

The Foundational Principles: Why Functional Groups Vibrate Differently

At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. The frequency of these vibrations is determined by the bond strength and the mass of the atoms involved. For the purpose of this guide, the key differentiators arise from the distinct vibrational characteristics of the O-H bond in carboxylic acids and the N-H bond in amides, as well as subtle but significant shifts in their respective C=O stretching frequencies. These differences are primarily governed by two factors:

-

Hydrogen Bonding: Carboxylic acids typically exist as strongly hydrogen-bonded dimers in the solid state. This extensive hydrogen bonding has a profound effect on the O-H stretching vibration, causing significant band broadening.[1][2][3] Amides also exhibit hydrogen bonding, but it is generally weaker than in carboxylic acid dimers, resulting in less dramatic band shifting and broadening of the N-H stretch.[4]

-

Resonance: Both functional groups are influenced by resonance. In an amide, the lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group.[4][5] This resonance effect increases the single-bond character of the C=O bond, thereby weakening it and lowering its stretching frequency compared to a typical ketone.[5][6][7] Carboxylic acids also experience resonance, but the effect on the C=O bond is different, leading to a generally higher stretching frequency than in amides.

Section 1: The Unmistakable Signature of a Carboxylic Acid

The most definitive feature in the IR spectrum of a carboxylic acid is the O-H stretching vibration.

-

O-H Stretch: This absorption is exceptionally broad and strong, appearing in the region of 2500-3300 cm⁻¹ .[1][8] It is often so wide that it overlaps with the C-H stretching bands (~2850-3000 cm⁻¹), giving this region a characteristically "messy" or "hairy" appearance.[1][9] The immense broadening is a direct consequence of the strong, dimeric hydrogen bonding present in carboxylic acids.[1][2][3]

-

C=O Stretch: The carbonyl stretch of a carboxylic acid is strong and typically found between 1690-1760 cm⁻¹ .[1][6] For dimerized, saturated aliphatic acids like succinamic acid derivatives, this band is commonly centered around 1710-1725 cm⁻¹ .[7]

-

C-O Stretch & O-H Bend: The C-O single bond stretch appears in the 1210-1320 cm⁻¹ region, while O-H bending vibrations can be seen around 1395-1440 cm⁻¹ and 910-950 cm⁻¹.[1]

Section 2: The Nuanced Profile of an Amide

The IR spectrum of an amide is defined by vibrations of the N-H bond and the characteristic "Amide" bands. Succinamic acid is a primary amide, meaning it possesses an -NH₂ group.

-

N-H Stretch (Primary Amides): Primary amides display two distinct, moderately intense bands in the region of 3100-3500 cm⁻¹ .[10] The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is the symmetric N-H stretch.[4] In solid-state spectra, hydrogen bonding typically shifts these bands to ~3350 cm⁻¹ and ~3180 cm⁻¹.[4][11] The presence of two sharp-to-medium peaks in this region is a hallmark of a primary amide.[12]

-

Amide I Band (C=O Stretch): This is the most intense absorption in the amide spectrum, arising primarily from the C=O stretching vibration.[13][14] Due to the resonance effect, it appears at a lower frequency than the carboxylic acid C=O, typically in the range of 1630-1680 cm⁻¹ .[4][6][15]

-

Amide II Band (N-H Bend): This band results from a combination of N-H bending and C-N stretching.[13] For primary amides, it appears as a strong, sharp peak between 1590-1650 cm⁻¹ .[4] It is often found close to the Amide I band and can sometimes overlap with it in solid samples.[4]

Section 3: Head-to-Head Spectral Comparison

For a succinamic acid derivative, the key to differentiation lies in identifying the unique signals for each group while correctly assigning the carbonyl stretches.

| Vibrational Mode | Carboxylic Acid Signature | Primary Amide Signature | Key Differentiating Feature |

| X-H Stretch | Very broad, strong absorption from ~2500-3300 cm⁻¹ (O-H stretch)[1][8][9] | Two distinct, sharp/medium bands from ~3100-3500 cm⁻¹ (N-H asymmetric & symmetric stretch)[4][10] | The shape and breadth of the band. The carboxylic O-H is unmistakably broad, while the amide N-H shows two sharper peaks. |

| C=O Stretch | Strong, sharp band from ~1690-1730 cm⁻¹ (for H-bonded dimers)[1][3][7] | Very strong, sharp band (Amide I) from ~1630-1680 cm⁻¹ [4][6][12] | The position . The amide C=O is at a lower wavenumber due to resonance. In a succinamic derivative, two distinct C=O peaks should be visible. |

| Bending/Other | C-O Stretch (~1210-1320 cm⁻¹), O-H Bend (~1400 cm⁻¹)[1] | Amide II Band (N-H bend) from ~1590-1650 cm⁻¹ [4] | The presence of the Amide II band is unique to the amide functionality. |

Section 4: A Practical Workflow for Spectral Analysis

This section provides a logical workflow for analyzing the IR spectrum of a succinamic derivative and a standard protocol for data acquisition.

Spectral Interpretation Workflow

The following diagram outlines a decision-making process for identifying the key functional groups in a succinamic acid derivative from its IR spectrum.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. echemi.com [echemi.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jove.com [jove.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IR Spectrum: Amides [quimicaorganica.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 14. biorxiv.org [biorxiv.org]

- 15. chem.pg.edu.pl [chem.pg.edu.pl]

Biological activity comparison of aspartic acid alpha-anilide vs beta-anilide

Biological Activity Profile: Aspartic Acid -Anilide vs. -Anilide

Executive Summary

In the context of drug development and biochemical probes, the regiochemistry of aspartic acid derivatives—specifically the

-

Aspartic Acid

-Anilide: Biologically active . It mimics the natural peptide bond found in proteins. It acts as a high-affinity substrate for aminopeptidases (e.g., Aminopeptidase A, CD13) and is the structural pharmacophore required for sweet taste receptor activation (T1R2/T1R3). -

Aspartic Acid

-Anilide: Biologically stable/inert (context-dependent). It represents an "isoaspartyl" linkage, often formed via protein degradation (aging). It is generally resistant to classical proteolysis but is a specific target for repair enzymes like Protein L-isoaspartyl methyltransferase (PIMT).

Verdict: Use the

Structural Basis of Activity

The biological divergence stems from the connectivity of the aniline moiety to the aspartic acid side chain.

| Feature | ||

| Structure | Aniline attached to | Aniline attached to |

| 3D Conformation | Planar amide mimics peptide backbone; L-shape. | Extended linear chain; mimics "isoaspartyl" damage. |

| Electronic State | ||

| Stereochemistry | Retains chiral integrity at | Prone to racemization via succinimide intermediate. |

Detailed Biological Activity Comparison

A. Enzymatic Specificity & Hydrolysis

This is the primary differentiator for researchers using these compounds as chromogenic substrates (typically as p-nitroanilides).

-

-Anilide Activity:

-

Mechanism: Fits into the S1 pocket of Aminopeptidase A (APA) and Aminopeptidase N (APN/CD13). The free

-amine and the -

Application: L-Aspartic acid

-(p-nitroanilide) is the gold-standard substrate for diagnosing APA activity in renal and immune signaling pathways. -

Kinetics: High turnover (

) due to optimal nucleophilic attack trajectory by the catalytic water molecule.

-

-

-Anilide Activity:

-

Mechanism: The

-linkage extends the carbon backbone by one methylene group ( -

Resistance: It acts as a competitive inhibitor or is completely inert to APA/APN.

-

Specific Hydrolysis: Hydrolyzed only by specific isoaspartyl dipeptidases or bacterial PAA hydrolases designed to degrade poly-aspartic acid.

-

B. Taste Receptor Interaction (T1R2/T1R3)

For food science and sensory biology, the regiochemistry is a binary switch.

-

-Anilide: The "Sweet" Pharmacophore. The free